Bosmolisib

Description

Properties

CAS No. |

2055765-77-8 |

|---|---|

Molecular Formula |

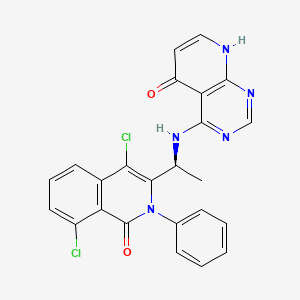

C24H17Cl2N5O2 |

Molecular Weight |

478.3 g/mol |

IUPAC Name |

4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one |

InChI |

InChI=1S/C24H17Cl2N5O2/c1-13(30-23-19-17(32)10-11-27-22(19)28-12-29-23)21-20(26)15-8-5-9-16(25)18(15)24(33)31(21)14-6-3-2-4-7-14/h2-13H,1H3,(H2,27,28,29,30,32)/t13-/m0/s1 |

InChI Key |

HIXUFHUKIOTXLJ-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |

Canonical SMILES |

CC(C1=C(C2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)Cl)NC4=NC=NC5=C4C(=O)C=CN5 |

Origin of Product |

United States |

Foundational & Exploratory

Bosmolisib: A Technical Guide to its Dual Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosmolisib (BR101801) is an orally bioavailable, first-in-class small molecule inhibitor with a novel dual mechanism of action, targeting both phosphoinositide 3-kinase (PI3K) isoforms γ and δ, and DNA-dependent protein kinase (DNA-PK). This dual inhibition positions this compound as a promising therapeutic agent in oncology, particularly for hematological malignancies and potentially solid tumors. By disrupting two critical pathways involved in cancer cell proliferation, survival, and DNA repair, this compound demonstrates potent anti-tumor activity. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical data, experimental methodologies, and visual representations of the targeted signaling pathways.

Introduction to this compound

This compound is an investigational anti-cancer agent developed by Boryung Pharmaceutical.[1] It is currently in clinical development, with a Phase I trial completed for advanced hematologic malignancies and a Phase II trial planned for Peripheral T-Cell Lymphoma.[1][2] The unique therapeutic strategy of this compound lies in its simultaneous inhibition of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer, and the DNA-PK-mediated DNA damage repair pathway.[3][4]

Core Mechanism of Action: Dual Inhibition of PI3K and DNA-PK

This compound exerts its anti-neoplastic effects through the targeted inhibition of two distinct and crucial cellular kinases:

-

Phosphoinositide 3-Kinase (PI3K) γ/δ Inhibition: this compound selectively inhibits the gamma and delta isoforms of PI3K.[3] These isoforms are primarily expressed in hematopoietic cells and play a significant role in B-cell and T-cell signaling, survival, and proliferation.[3][5] By inhibiting PI3Kγ/δ, this compound disrupts the PI3K/AKT/mTOR signaling cascade, a key pathway that promotes cell growth, proliferation, and survival in many cancers.[4]

-

DNA-Dependent Protein Kinase (DNA-PK) Inhibition: this compound is also a potent inhibitor of DNA-PK, a critical enzyme in the non-homologous end joining (NHEJ) pathway for repairing DNA double-strand breaks (DSBs).[3][4] By inhibiting DNA-PK, this compound compromises the cancer cells' ability to repair DNA damage induced by endogenous stress or exogenous agents like chemotherapy and radiation, leading to the accumulation of lethal DNA damage and subsequent apoptosis.[4][6]

Quantitative Analysis of Inhibitory Activity

Preclinical studies have quantified the potent and selective inhibitory activity of this compound against its targets. The following tables summarize the key in vitro efficacy data.

Table 1: Biochemical Inhibitory Potency of this compound (BR101801)[3]

| Target | Biochemical IC50 (nM) |

| PI3K-δ | 2 |

| DNA-PK | 6 |

| PI3K-γ | 15 |

| PI3K-α | 106 |

| PI3K-β | 171 |

Table 2: Cellular Inhibitory Potency of this compound (BR101801)[3]

| Target | Cellular IC50 (nM) |

| PI3K-δ | 3.8 |

| PI3K-γ | 5.5 |

| PI3K-β | 22.0 |

| DNA-PK | 77.3 |

| PI3K-α | 98.9 |

Downstream Signaling Effects and Anti-Tumor Activity

The dual inhibition of PI3K and DNA-PK by this compound leads to a cascade of downstream effects that collectively contribute to its anti-tumor activity.

Inhibition of the PI3K/AKT/mTOR Pathway

By inhibiting PI3Kγ/δ, this compound effectively blocks the phosphorylation of AKT, a central node in the pathway. This leads to the downstream suppression of mTOR and other effector proteins, resulting in:

-

Reduced Cell Proliferation and Survival: Inhibition of this pathway directly hinders the signals that promote cancer cell growth and survival.[4]

-

Downregulation of c-Myc: Preclinical data demonstrates that this compound treatment leads to a concentration-dependent downregulation of the oncoprotein c-Myc in non-Hodgkin's lymphoma (NHL) cell lines.[3][7] c-Myc is a critical regulator of cell proliferation and is often overexpressed in cancer.

-

Induction of Apoptosis: this compound has been shown to induce apoptosis, as evidenced by increased levels of Cytochrome C and cleaved PARP in treated cancer cells.[7]

-

Cell Cycle Arrest: The compound also induces cell cycle arrest, further contributing to its anti-proliferative effects.[7]

Impairment of DNA Damage Repair

This compound's inhibition of DNA-PK significantly enhances the efficacy of DNA-damaging agents.

-

Sensitization to Chemotherapy and Radiotherapy: By preventing the repair of DNA double-strand breaks, this compound sensitizes cancer cells to the cytotoxic effects of chemotherapy and radiation.[6][8]

-

Synergistic Effects with Other Agents: In a DOHH-2 xenograft model, the combination of this compound (50 mg/kg) with Venetoclax (B612062) (100 mg/kg) resulted in a tumor growth inhibition of 94.0%, demonstrating a strong synergistic effect.[3]

Modulation of the Tumor Microenvironment

This compound has also been shown to modulate the immune landscape within the tumor microenvironment, which can contribute to a more robust anti-tumor immune response.

-

Reduction of Regulatory T cells (Tregs): this compound treatment leads to a decrease in the population of immunosuppressive regulatory T cells.[4][5]

-

Increase in Cytotoxic T Lymphocytes (CD8+ T cells): Concurrently, there is an increase in the number of cytotoxic CD8+ T cells, which are critical for killing cancer cells.[4][5]

Experimental Protocols

The following are representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Inhibition Assay (HTRF)

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms and DNA-PK.[3]

Protocol:

-

Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate (e.g., PIP2 for PI3K), ATP, and a detection reagent mix containing a europium-labeled antibody and a fluorescent tracer.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO.

-

Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the this compound dilution. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and add the detection reagent mix. Incubate to allow for antibody binding to the product.

-

Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths.

-

Data Analysis: Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Western Blot for Phospho-Protein Analysis

This method is used to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT and DNA-PK signaling pathways within cancer cells.[3]

Protocol:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., SU-DHL-4, SU-DHL-6, DOHH-2) to logarithmic growth phase. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-AKT, total AKT, p-DNA-PK, total DNA-PK, c-Myc).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation and expression.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. This compound - Boryung Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 2. ascopubs.org [ascopubs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Facebook [cancer.gov]

- 5. Boryung’s innovative cancer treatment ‘more potent’ than existing PI3Ks - The Korea Herald [m.koreaherald.com]

- 6. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A combination of BR101801 and venetoclax enhances antitumor effect in DLBCL cells via c-Myc/Bcl-2/Mcl-1 triple targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

BR101801: A Technical Whitepaper on a First-in-Class PI3Kγ/δ and DNA-PK Triple Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BR101801 (also known as Bosmolisib) is an innovative, orally administered small molecule inhibitor with a unique triple-action mechanism, targeting phosphoinositide 3-kinase (PI3K) isoforms gamma (γ) and delta (δ), as well as DNA-dependent protein kinase (DNA-PK).[1][2] This dual targeting of critical cell signaling and DNA damage repair pathways positions BR101801 as a promising therapeutic candidate in oncology, particularly for hematological malignancies and potentially solid tumors.[3][4] Preclinical studies have demonstrated its ability to induce cell cycle arrest and apoptosis, and to decrease the stability of oncoproteins like c-Myc.[5][6] Furthermore, its inhibition of DNA-PK sensitizes cancer cells to DNA-damaging agents, including radiation.[1][7] Early clinical data from a Phase 1a/b trial in patients with relapsed/refractory peripheral T-cell lymphoma (r/r PTCL) have shown encouraging anti-tumor activity and a manageable safety profile.[5][6] This document provides a comprehensive technical overview of BR101801, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

BR101801 exerts its anti-cancer effects through the simultaneous inhibition of two critical pathways involved in cancer cell proliferation, survival, and resistance to therapy.

-

PI3Kγ/δ Inhibition : The PI3K/AKT/mTOR pathway is a central regulator of cell growth, survival, and metabolism.[8] The delta (δ) and gamma (γ) isoforms of PI3K are predominantly expressed in leukocytes, playing a key role in the development, differentiation, and function of B and T cells.[9][10] By inhibiting PI3Kγ and PI3Kδ, BR101801 can disrupt signaling downstream of the B-cell receptor (BCR) and T-cell receptor (TCR), as well as cytokine and chemokine signaling, thereby inhibiting the proliferation and survival of malignant lymphocytes.[10][11] This targeted approach is anticipated to have a more favorable therapeutic window compared to pan-PI3K inhibitors.

-

DNA-PK Inhibition : DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[7] Cancer cells often rely on robust DNA repair mechanisms to survive the genomic instability associated with rapid proliferation and to resist DNA-damaging therapies like radiation and chemotherapy.[12] By inhibiting DNA-PK, BR101801 prevents the repair of DNA damage, leading to the accumulation of genomic instability, cell cycle arrest, and ultimately, apoptosis.[7][13] This action also has the potential to synergize with radiotherapy and other DNA-damaging agents.[1][14]

The dual inhibition of PI3K and DNA-PK pathways by BR101801 represents a novel strategy to simultaneously target intrinsic cancer cell survival signals and their mechanisms of therapeutic resistance.

References

- 1. BR101801 | PI3Kγ/δ, DNA-PK inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound - Boryung Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 3. Boryung’s innovative cancer treatment ‘more potent’ than existing PI3Ks - The Korea Herald [m.koreaherald.com]

- 4. The result of pre-clinical trial of ‘PI3K·DNA-PK inhibiting anti-cancer drug’ from Boryung Pharmaceutical - 바이오스펙테이터 [m.biospectator.com]

- 5. researchgate.net [researchgate.net]

- 6. ashpublications.org [ashpublications.org]

- 7. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PI3Kδ/γ inhibitor BR101801 extrinsically potentiates effector CD8+ T cell-dependent antitumor immunity and abscopal effect after local irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Bosmolisib: A Technical Guide to its Core Function as a DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bosmolisib (BR101801) is a potent and orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K) and the DNA-dependent protein kinase (DNA-PK).[1][2][3] Its function as a DNA-PK inhibitor is central to its anticancer activity, particularly in sensitizing tumor cells to DNA-damaging agents. By inhibiting DNA-PK, a key enzyme in the non-homologous end joining (NHEJ) pathway, this compound compromises the primary repair mechanism for DNA double-strand breaks (DSBs). This targeted disruption of DNA repair enhances the cytotoxic effects of therapies like ionizing radiation and certain chemotherapies, offering a promising strategy to overcome treatment resistance in various cancers.[4][5]

Core Mechanism of Action: DNA-PK Inhibition

This compound's primary function in the context of this guide is its potent inhibition of DNA-PK. DNA-PK is a critical component of the cellular DNA damage response, playing a central role in the NHEJ pathway, the main mechanism for repairing DNA DSBs.[4]

The DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

The NHEJ pathway is a multi-step process initiated by the detection of a DNA DSB. The Ku70/80 heterodimer first binds to the broken DNA ends, recruiting and activating the catalytic subunit of DNA-PK (DNA-PKcs). Activated DNA-PKcs then phosphorylates a series of downstream targets, including itself, to facilitate the recruitment of other repair proteins and ultimately ligate the broken ends.

Caption: DNA-PK signaling pathway in NHEJ and its inhibition by this compound.

Molecular Consequences of DNA-PK Inhibition by this compound

By binding to and inhibiting the kinase activity of DNA-PKcs, this compound effectively stalls the NHEJ pathway. This leads to the accumulation of unrepaired DNA DSBs, which can trigger cell cycle arrest and apoptosis.[6][7] Furthermore, in the context of radiotherapy or chemotherapy, where the therapeutic efficacy relies on inducing DNA damage, this compound's inhibition of the repair process leads to a synergistic enhancement of cancer cell death.[4][5]

Quantitative Data on this compound's Inhibitory Activity

The potency of this compound against its primary targets has been quantified through biochemical and cellular assays.

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |

| DNA-PK | 6 | 77.3 | [2] |

| PI3Kδ | 2 | 3.8 | [2] |

| PI3Kγ | 15 | 5.5 | [2] |

| PI3Kα | 106 | 98.9 | [2] |

| PI3Kβ | 171 | 22.0 | [2] |

Table 1: Biochemical and cellular IC50 values of this compound (BR101801) against DNA-PK and PI3K isoforms.

Preclinical Evidence of this compound's DNA-PK Inhibitor Function

A series of in vitro and in vivo preclinical studies have demonstrated the functional consequences of DNA-PK inhibition by this compound in cancer models.

Radiosensitization

Pre-treatment with this compound has been shown to significantly enhance the sensitivity of various human solid cancer cell lines to ionizing radiation (IR).[4][8] This effect is attributed to the inhibition of DNA DSB repair, leading to increased clonogenic cell death.[4] In xenograft models, the combination of this compound and IR resulted in synergistic tumor growth inhibition.[8][9]

Induction of Cell Cycle Arrest and Apoptosis

This compound has been observed to induce cell cycle arrest, primarily at the G2/M phase, and to promote apoptosis in cancer cells, particularly in combination with DNA-damaging agents.[6][7][8] In diffuse large B-cell lymphoma (DLBCL) cell lines, this compound treatment led to increased levels of cleaved PARP and Annexin V-positive cells, indicative of apoptosis.[6][7]

Synergy with Other Anticancer Agents

The inhibition of DNA-PK by this compound has shown synergistic antitumor effects when combined with other targeted therapies. For instance, in DLBCL models, this compound demonstrated significant synergy with the BCL-2 inhibitor venetoclax (B612062), leading to enhanced tumor growth inhibition.[6] This combination is believed to work through the triple targeting of c-Myc, Bcl-2, and Mcl-1.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's function as a DNA-PK inhibitor.

DNA-PK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by DNA-PK.

Workflow:

Caption: Workflow for a typical in vitro DNA-PK kinase activity assay.

Methodology:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT). Dilute the DNA-PK enzyme, a suitable substrate (e.g., a specific peptide), and ATP to their final concentrations in the kinase buffer. Prepare serial dilutions of this compound.

-

Reaction Setup: In a microplate, add the DNA-PK enzyme, kinase buffer, and varying concentrations of this compound or vehicle control.

-

Initiation and Incubation: Initiate the reaction by adding a mixture of the substrate and ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Workflow:

Caption: Workflow for assessing apoptosis by Annexin V/PI staining.

Methodology:

-

Cell Treatment: Plate cells and treat with various concentrations of this compound, a positive control (e.g., etoposide), and a vehicle control for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) for each treatment condition.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Methodology:

-

Cell Treatment: Culture cells and treat them with this compound at various concentrations for a defined period.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.

-

Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

γH2AX Immunofluorescence Assay

This assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), a marker of DNA double-strand breaks.

Workflow:

Caption: Workflow for the detection of γH2AX foci by immunofluorescence.

Methodology:

-

Cell Treatment: Grow cells on coverslips and treat with this compound, with or without a DNA-damaging agent like ionizing radiation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Visualization and Quantification: Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Conclusion

This compound's potent inhibition of DNA-PK is a cornerstone of its anticancer strategy. By disrupting the crucial NHEJ DNA repair pathway, this compound not only exhibits direct antitumor effects but also acts as a powerful sensitizer (B1316253) to genotoxic therapies. The preclinical data strongly support its mechanism of action, demonstrating enhanced cell killing, induction of apoptosis, and cell cycle arrest in the presence of DNA damage. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other DNA-PK inhibitors in the drug development pipeline. The ongoing clinical evaluation of this compound will further elucidate its therapeutic potential in treating a range of malignancies.[3]

References

- 1. This compound | C24H17Cl2N5O2 | CID 134427646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A combination of BR101801 and venetoclax enhances antitumor effect in DLBCL cells via c-Myc/Bcl-2/Mcl-1 triple targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A combination of BR101801 and venetoclax enhances antitumor effect in DLBCL cells via c-Myc/Bcl-2/Mcl-1 triple targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BR101801 enhances the radiosensitivity of p53-deficient colorectal cancer cells by inducing G2/M arrest, apoptosis, and senescence in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

An In-Depth Technical Guide to the Target Validation of Bosmolisib (BR101801)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosmolisib (BR101801) is a first-in-class, orally bioavailable small molecule inhibitor targeting DNA-activated protein kinase (DNA-PK) and phosphoinositide 3-kinase (PI3K) isoforms delta (δ) and gamma (γ). Developed by Boryung Pharmaceutical, this compound is currently under investigation in clinical trials for hematological malignancies and in preclinical studies for solid tumors. Its dual mechanism of action—interfering with DNA damage repair and modulating PI3K signaling—positions it as a promising therapeutic agent, both as a monotherapy and in combination with other cancer treatments, particularly radiotherapy. This technical guide provides a comprehensive overview of the target validation studies for this compound, including detailed experimental protocols, quantitative data, and visualizations of the key signaling pathways and experimental workflows.

Core Target and Mechanism of Action

This compound exerts its anti-neoplastic effects by simultaneously inhibiting two critical cellular pathways:

-

DNA Damage Repair (DDR) via DNA-PK Inhibition: DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). By inhibiting DNA-PK, this compound prevents the repair of DNA damage induced by agents like ionizing radiation, leading to increased cancer cell death.[1][2]

-

PI3K Signaling Pathway Inhibition: this compound selectively inhibits the delta (δ) and gamma (γ) isoforms of PI3K. These isoforms are primarily expressed in hematopoietic cells and are crucial for B-cell and T-cell signaling, survival, and proliferation. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers.[3]

This dual inhibition leads to a multi-faceted anti-tumor response, including direct cytotoxic effects, cell cycle arrest, induction of apoptosis, and modulation of the tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies validating the targets and efficacy of this compound.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Treatment | Key Findings | Reference |

| HCT116 | Colorectal Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| HT-29 | Colorectal Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| H460 | Lung Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| A549 | Lung Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| MCF7 | Breast Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| MDA-MB-231 | Breast Cancer | Colony Formation | 1 µM BR101801 + IR (2-8 Gy) | Significant decrease in survival fraction compared to IR alone. | [4] |

| 52 Hematological Cancer Cell Lines | Blood Cancers | Cell Viability | BR101801 | Superior efficacy in killing cancer cells compared to Zydelig and Copiktra. | [3] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |

| HCT116 p53-/- | Colorectal Cancer | BR101801 (50 mg/kg, daily) + Fractionated IR (2 Gy x 3) | Synergistic inhibition of tumor growth. | [2] |

| Human Solid Cancer Xenografts | Solid Cancers | BR101801 + IR | Suppressed tumor growth compared to IR alone. | [2] |

Table 3: Clinical Efficacy of this compound (Phase 1b in PTCL)

| Parameter | Result | Reference |

| Complete Response (CR) | 2 patients | [5] |

| Partial Response (PR) | 1 patient | [5] |

| Total Efficacy (Phase 1a + 1b) | 6 out of 19 patients | [5] |

| Median Progression-Free Survival (mPFS) | 5.6 months | [5] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with this compound and/or ionizing radiation (IR).

Materials:

-

Human cancer cell lines (e.g., HCT116, HT-29, H460, A549, MCF7, MDA-MB-231)

-

Complete culture medium

-

This compound (BR101801)

-

Trypsin-EDTA

-

60 mm culture plates

-

Methanol (100%)

-

Crystal violet solution (0.4%)

-

X-ray irradiator

Protocol:

-

Cell Seeding: Seed a designated number of cells (300-3600, depending on the cell line's plating efficiency) into 60 mm culture plates and allow them to attach overnight.[4]

-

Treatment:

-

Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 2, 4, 6, 8 Gy).

-

Incubation: After 24 hours post-irradiation, replace the treatment medium with fresh complete medium and culture the cells for 8-21 days at 37°C in a 5% CO₂ incubator until visible colonies form.[4]

-

Fixation and Staining:

-

Colony Counting: Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the survival fraction for each treatment group relative to the untreated control.

Immunocytochemistry for γ-H2AX Foci

This method is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).

Materials:

-

Cancer cell lines

-

This compound (BR101801)

-

X-ray irradiator

-

3% Paraformaldehyde

-

0.5% Triton X-100 in PBS

-

4% Fetal Bovine Serum (FBS) in PBS (Blocking buffer)

-

Primary antibody against γ-H2AX

-

FITC-labeled secondary antibody

-

DAPI (1 mg/mL)

Protocol:

-

Cell Treatment: Seed cells on coverslips. After 24 hours, pre-treat with 1 µM this compound for 24 hours, then irradiate at 2 or 4 Gy.[4]

-

Incubation: Incubate the cells for a further 1 or 24 hours post-irradiation.[4]

-

Fixation and Permeabilization:

-

Blocking and Antibody Incubation:

-

Counterstaining: Counterstain the nuclei with DAPI.[4]

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number of γ-H2AX foci per nucleus.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

Cancer cell lines

-

This compound (BR101801)

-

X-ray irradiator

-

70% cold ethanol (B145695)

-

Propidium Iodide (PI)/RNase staining buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Pre-treat cells with 1 µM this compound for 24 hours, followed by irradiation and a further 24-hour incubation.[4]

-

Harvesting and Fixation:

-

Harvest the cells.

-

Fix the cells in 1 mL of 70% cold ethanol and incubate overnight at -20°C.[4]

-

-

Staining:

-

Wash the fixed cells and resuspend the cell pellet in 500 µl of PI/RNase staining buffer.[4]

-

-

Flow Cytometry: Analyze the cell cycle distribution of 10,000 cells using a flow cytometer.[4]

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor efficacy, alone or in combination with radiation, in a mouse xenograft model.

Materials:

-

HCT116 p53-/- human colorectal cancer cells

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

This compound (BR101801)

-

Fractionated irradiator

Protocol:

-

Tumor Implantation: Subcutaneously inject HCT116 p53-/- cells into the flanks of the mice.[2]

-

Treatment:

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry for p-DNA-PK.

Conclusion

The preclinical data strongly support the target validation of this compound as a dual inhibitor of DNA-PK and PI3Kδ/γ. Its ability to potently inhibit these key cancer-related pathways translates into significant anti-tumor activity, both as a single agent in hematological malignancies and as a radiosensitizer in solid tumors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar dual-targeting agents. The ongoing clinical trials will be crucial in determining the clinical utility of this promising new drug.

References

- 1. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BR101801 enhances the radiosensitivity of p53-deficient colorectal cancer cells by inducing G2/M arrest, apoptosis, and senescence in a p53-independent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA-PK compound (inhibitors, antagonists, modulators)-ProbeChem.com [probechem.com]

- 4. crpr-su.se [crpr-su.se]

- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

BR101801 (Bosmolisib): A Technical Overview of a First-in-Class PI3K/DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BR101801, also known as Bosmolisib, is a novel, orally bioavailable small molecule inhibitor targeting both phosphoinositide 3-kinase (PI3K) isoforms γ and δ, and DNA-dependent protein kinase (DNA-PK).[1][2] This dual-target mechanism positions BR101801 as a promising therapeutic agent in oncology, particularly in hematological malignancies and as a radiosensitizer in solid tumors.[3][4] Preclinical and clinical studies have demonstrated its potential to induce cancer cell death, modulate the tumor microenvironment, and overcome resistance to conventional therapies. This document provides a comprehensive technical guide on the molecular structure, properties, and mechanism of action of BR101801, including summaries of key experimental data and protocols.

Molecular Structure and Physicochemical Properties

BR101801 is a synthetic organic compound with the chemical formula C24H17Cl2N5O2.[5] Its structure is characterized by a pyrido[2,3-d]pyrimidin-5-one core.

Table 1: Physicochemical Properties of BR101801

| Property | Value | Source |

| Molecular Formula | C24H17Cl2N5O2 | PubChem[5] |

| IUPAC Name | 4-[[(1S)-1-(4,8-dichloro-1-oxo-2-phenylisoquinolin-3-yl)ethyl]amino]-8H-pyrido[2,3-d]pyrimidin-5-one | PubChem[5] |

| CAS Number | 2055765-77-8 | PubChem[5] |

| Class | Antineoplastic, Small Molecule | AdisInsight[2] |

| Synonyms | This compound, BR-101801 | IUPHAR/BPS[6], PubChem[5] |

Mechanism of Action

BR101801 exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular signaling pathways: the PI3K pathway and the DNA damage repair (DDR) pathway mediated by DNA-PK.[3]

PI3Kγ/δ Inhibition

The PI3K signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. BR101801 selectively inhibits the γ and δ isoforms of PI3K.[1] This dual inhibition is crucial for its efficacy in hematological malignancies where these isoforms are predominantly expressed. Inhibition of PI3K signaling by BR101801 leads to decreased stability of the oncogenic protein c-Myc, thereby inducing cell cycle arrest and apoptosis.[1][7]

DNA-PK Inhibition and Radiosensitization

DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[4] By inhibiting DNA-PK, BR101801 prevents the repair of DNA damage induced by ionizing radiation (IR) or chemotherapeutic agents.[4][8] This leads to an accumulation of genomic instability, ultimately resulting in autophagic cell death.[8] This property makes BR101801 an effective radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors.[4][8] Furthermore, BR101801 has been shown to inhibit the expression of BRCA2, a key factor in the homologous recombination (HR) repair pathway, further impairing the cell's ability to repair DNA damage.[1][8]

Pharmacological Properties

In Vitro Activity

BR101801 has demonstrated potent inhibitory activity against its target kinases and significant anti-proliferative effects in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of BR101801

| Target | Cell Line | IC50 | Source |

| DNA-PK | LoVo | 6 nM | ResearchGate[9] |

| PI3Kδ | - | 1.2 nM | AACR[10] |

| PI3Kγ | - | 110 nM | AACR[10] |

| PI3Kα | - | 146 nM | AACR[10] |

| PI3Kβ | - | 50 nM | AACR[10] |

In Vivo Efficacy

Preclinical studies in xenograft models have shown that BR101801, both as a single agent and in combination with radiation, significantly inhibits tumor growth.[1][8] In an MDA-MB-231 xenograft model, oral administration of BR101801 at 50 mg/kg daily, combined with fractional irradiation, resulted in enhanced tumor growth inhibition compared to radiation alone.[8] Notably, in this combination group, two out of seven xenografts were cured or showed only remaining debris, indicating a strong synergistic effect.[8]

Clinical Development

BR101801 is currently undergoing Phase I and II clinical trials for the treatment of advanced hematologic malignancies, including non-Hodgkin lymphoma and peripheral T-cell lymphoma.[2][3][11] Phase Ia dose-escalation studies have established a recommended Phase II dose (RP2D) of 200 mg once daily, which was shown to be safe and tolerable while providing target exposure for clinical efficacy.[7][12]

Experimental Protocols

Colony Forming Assay

This assay is used to determine the long-term survival of cells after treatment with BR101801 and/or ionizing radiation.

-

Cell Seeding: Human cancer cell lines (e.g., HCT116, HT-29, H460, A549, MCF-7, MDA-MB-231) are seeded in appropriate culture dishes.

-

Treatment: Cells are pretreated with a specified concentration of BR101801 (e.g., 1 µM) for 24 hours.

-

Irradiation: Following pretreatment, cells are irradiated with various doses of γ-rays using a 137Cs source.

-

Incubation: Cells are incubated for a period sufficient for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to untreated control cells.[8]

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by BR101801.

-

Cell Lysis: Treated and untreated cells are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-DNA-PK, γ-H2AX, BRCA2), followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[8]

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following treatment.

-

Treatment: Cells are treated with BR101801 and/or radiation as per the experimental design.

-

Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.

-

Staining: The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity.[8]

Conclusion

BR101801 (this compound) is a promising first-in-class inhibitor of PI3Kγ/δ and DNA-PK with a multifaceted mechanism of action that includes direct anti-proliferative effects and sensitization to DNA damaging agents. Its ability to simultaneously target key pathways in cell survival and DNA repair underscores its potential as a valuable therapeutic agent in the treatment of various cancers. Ongoing clinical trials will further elucidate its efficacy and safety profile in patients.

References

- 1. BR101801 | PI3Kγ/δ, DNA-PK inhibitor | Probechem Biochemicals [probechem.com]

- 2. This compound - Boryung Pharmaceutical - AdisInsight [adisinsight.springer.com]

- 3. Boryung’s innovative cancer treatment ‘more potent’ than existing PI3Ks - The Korea Herald [m.koreaherald.com]

- 4. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C24H17Cl2N5O2 | CID 134427646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. ascopubs.org [ascopubs.org]

- 8. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Immunomodulatory Effects of Bosmolisib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bosmolisib (BR101801) is an orally bioavailable small molecule inhibitor with a unique dual mechanism of action, targeting both phosphoinositide 3-kinase delta (PI3Kδ), gamma (PI3Kγ), and DNA-dependent protein kinase (DNA-PK). This dual inhibition confers both direct anti-neoplastic and potent immunomodulatory activities. In the tumor microenvironment, this compound has been shown to favorably alter the immune landscape by reducing the population of immunosuppressive regulatory T cells (Tregs) while enhancing the presence and function of cytotoxic CD8α+ T cells. This shift in the immune cell balance contributes to a more robust anti-tumor immune response. This technical guide provides a comprehensive overview of the core immunomodulatory effects of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining relevant experimental protocols.

Core Mechanism of Action: Dual PI3Kδ/γ and DNA-PK Inhibition

This compound's immunomodulatory effects stem from its ability to simultaneously inhibit two critical signaling pathways.

-

PI3Kδ/γ Inhibition: The delta and gamma isoforms of PI3K are preferentially expressed in hematopoietic cells and play a crucial role in the development, proliferation, and function of various immune cells. By inhibiting PI3Kδ and PI3Kγ, this compound disrupts the PI3K/AKT/mTOR signaling cascade in immune cells. This preferentially impairs the proliferation and immunosuppressive function of regulatory T cells (Tregs), which are highly dependent on this pathway. In contrast, while effector CD8+ T cells also utilize this pathway, they appear to be less susceptible to its inhibition, leading to a favorable shift in the CD8+ T cell to Treg ratio within the tumor microenvironment.[1]

-

DNA-PK Inhibition: DNA-dependent protein kinase is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. In the context of immunomodulation, inhibition of DNA-PK in T cells can impact their activation, proliferation, and cytotoxicity.[2][3][4][5][6] DNA-PK has been shown to be involved in T cell receptor (TCR) signaling and the production of key cytokines such as IL-2, IFN-γ, and TNF-α.[4][5] By inhibiting DNA-PK, this compound may further modulate T cell responses, contributing to its overall immunomodulatory profile.

Preclinical Immunomodulatory and Anti-Tumor Activity

Preclinical studies, particularly in syngeneic mouse models, have provided significant insights into the immunomodulatory and anti-tumor effects of this compound.

In Vivo Efficacy in the CT-26 Syngeneic Mouse Model

In the CT-26 colon carcinoma model, this compound, particularly in combination with radiotherapy, has demonstrated potent anti-tumor effects driven by its immunomodulatory activity.[1]

Key Findings:

-

Enhanced Anti-Tumor Immunity: The combination of this compound and irradiation promotes a systemic anti-tumor immune response.[1]

-

Modulation of T Cell Populations: This combination leads to a systemic reduction in the proliferation of regulatory T cells (Tregs) and an enhanced number of tumor-specific CD8α+ T cells within the tumor microenvironment.[1]

-

Abscopal Effect: The favorable shift in the CD8α+ T cell to Treg ratio is maintained for an extended period, leading to the regression of distant, non-irradiated tumors (an abscopal effect).[1]

Quantitative Data Summary:

| Treatment Group | Key Immunomodulatory Effect | Finding |

| This compound + Irradiation | CD8+ T cell to Treg Ratio | Maintained a high ratio for 14 days post-irradiation, contributing to remote tumor regression.[1] |

| This compound + Irradiation | Tumor-Specific CD8α+ T cells | Enhanced numbers observed in the tumor microenvironment.[1] |

| This compound + Irradiation | Regulatory T cells (Tregs) | Systemically reduced proliferation.[1] |

Activity in Diffuse Large B-cell Lymphoma (DLBCL) Models

In preclinical models of DLBCL, this compound has been shown to induce apoptosis in lymphoma cells. This effect is attributed to the inhibition of survival signaling pathways that are often dysregulated in this malignancy.

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway in T Cell Regulation

This compound's inhibition of PI3Kδ/γ directly impacts the PI3K/AKT/mTOR pathway, which is central to T cell differentiation and function. Inhibition of this pathway can suppress Treg proliferation and function while having a less pronounced effect on effector T cells.

Caption: PI3K/AKT/mTOR signaling pathway in T cells and the inhibitory effect of this compound.

DNA-PK in T Cell Receptor Signaling

DNA-PK is implicated in the signaling cascade following T cell receptor (TCR) activation, influencing cytokine production and T cell function.

Caption: Role of DNA-PK in T cell receptor signaling and its inhibition by this compound.

Experimental Workflow for Immune Cell Profiling

A general workflow for analyzing the immunomodulatory effects of this compound in a preclinical tumor model is outlined below.

Caption: General experimental workflow for assessing this compound's immunomodulatory effects.

Detailed Experimental Protocols

Flow Cytometry for Tumor-Infiltrating Lymphocyte Analysis

Objective: To quantify the populations of various immune cells, including CD8+ T cells and Tregs, within the tumor microenvironment.

Protocol:

-

Tissue Processing:

-

Excise tumors and spleens from treated and control mice.

-

Mechanically dissociate the tissues and/or use enzymatic digestion (e.g., collagenase/hyaluronidase cocktail) to obtain single-cell suspensions.[7]

-

Filter the cell suspension through a 70 µm cell strainer to remove debris.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with PBS containing 2% FBS.

-

-

Cell Staining:

-

Resuspend cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

-

Block Fc receptors with an anti-CD16/CD32 antibody.

-

Incubate cells with a cocktail of fluorochrome-conjugated antibodies against cell surface markers. A typical panel for T cell analysis would include antibodies against CD45, CD3, CD4, CD8, and CD25.

-

For Treg identification, proceed with intracellular staining for FoxP3 using a FoxP3 staining buffer set.

-

Wash the cells after surface and intracellular staining.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo).

-

Gate on live, singlet, CD45+ cells to identify immune cells.

-

Further gate on CD3+ cells to identify T lymphocytes.

-

Within the CD3+ population, identify CD4+ and CD8+ subsets.

-

Within the CD4+ population, identify Tregs as CD25+FoxP3+ cells.

-

IFN-γ ELISpot Assay for Tumor-Specific T Cell Response

Objective: To measure the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.

Protocol:

-

Plate Preparation:

-

Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

-

Wash the plate with sterile PBS and block with RPMI-1640 medium containing 10% FBS for at least 1 hour at 37°C.

-

-

Cell Plating and Stimulation:

-

Prepare single-cell suspensions of splenocytes from treated and control mice.

-

Add the splenocytes to the wells of the coated plate.

-

Stimulate the cells with a relevant tumor-associated antigen peptide (e.g., AH1 for CT-26) or a positive control (e.g., Concanavalin A). Include a negative control with no stimulation.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Detection and Development:

-

Wash the plate to remove the cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate.

-

Wash the plate and add streptavidin-alkaline phosphatase (ALP).

-

Wash the plate and add a substrate solution (e.g., BCIP/NBT) to develop the spots.

-

Stop the reaction by washing with water once the spots are visible.

-

-

Spot Counting:

-

Allow the plate to dry completely.

-

Count the spots in each well using an automated ELISpot reader.

-

Annexin V/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells in a cell population following treatment with this compound.

Protocol:

-

Cell Treatment:

-

Culture DLBCL cell lines in appropriate media.

-

Treat the cells with various concentrations of this compound or a vehicle control for a specified period.

-

-

Cell Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

-

Future Directions and Clinical Relevance

This compound is currently being investigated in a Phase II clinical trial for relapsed/refractory Peripheral T-cell Lymphoma (PTCL) (NCT07180771).[11][12] The immunomodulatory properties of this compound observed in preclinical studies suggest its potential to enhance the efficacy of cancer immunotherapies. Future research should focus on:

-

Combination Therapies: Exploring the synergistic effects of this compound with immune checkpoint inhibitors and other immunomodulatory agents.

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.

-

Expansion to Other Indications: Investigating the potential of this compound in other hematological malignancies and solid tumors where modulating the immune microenvironment is a key therapeutic strategy.

Conclusion

This compound is a promising novel agent with a dual mechanism of action that confers both direct anti-tumor and significant immunomodulatory effects. Its ability to reshape the tumor immune microenvironment by decreasing Tregs and enhancing CD8+ T cell function provides a strong rationale for its continued development as a monotherapy and in combination with other cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians interested in the preclinical and clinical investigation of this compound.

References

- 1. Production of intracellular IL-2, TNF-alpha, and IFN-gamma by T cells in B-CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzyme-linked ImmunoSpot (ELISpot) assay to quantify peptide-specific IFN-γ production by splenocytes in a mouse tumor model after radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of DNA-PKcs impairs the activation and cytotoxicity of CD4+ helper and CD8+ effector T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 10. kumc.edu [kumc.edu]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Inactivation of S6 ribosomal protein gene in T lymphocytes activates a p53-dependent checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Bosmolisib in Reshaping the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bosmolisib (BR101801) is a first-in-class, orally bioavailable small molecule inhibitor targeting the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K) and DNA-activated protein kinase (DNA-PK).[1] This dual mechanism of action positions this compound as a promising agent in oncology, not only by directly targeting cancer cell survival pathways but also by modulating the complex tumor microenvironment (TME). This technical guide provides an in-depth analysis of the preclinical data elucidating the role of this compound in the TME, with a focus on its immunomodulatory functions and its synergy with radiotherapy. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to offer a comprehensive resource for researchers in the field.

Core Mechanism of Action

This compound exerts its anti-tumor effects through two primary mechanisms:

-

Inhibition of PI3Kδ/γ: The delta and gamma isoforms of PI3K are predominantly expressed in immune cells and play a crucial role in their development, trafficking, and function. By inhibiting PI3Kδ/γ, this compound can reprogram the immunosuppressive TME into an immune-active one. A key effect is the reduction of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity, and the enhancement of effector CD8+ T cell activity.[2]

-

Inhibition of DNA-PK: DNA-PK is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, this compound sensitizes cancer cells to DNA-damaging agents like radiotherapy, leading to increased tumor cell death.[3][4]

Quantitative Analysis of this compound's Impact on the Tumor Microenvironment

Preclinical studies utilizing the CT-26 syngeneic mouse model of colorectal cancer have provided significant quantitative insights into the immunomodulatory effects of this compound, particularly in combination with radiotherapy.

Table 1: In Vivo Tumor Growth Inhibition in CT-26 Model

| Treatment Group | Mean Tumor Volume (mm³) at Day 32 | Tumor Growth Inhibition (%) | Complete Response Rate |

| Vehicle | ~2500 | - | 0/15 |

| This compound (50 mg/kg, q.d.) | ~2000 | ~20% | 0/15 |

| Irradiation (8 Gy) | ~1500 | ~40% | 2/15 |

| This compound + Irradiation | <500 | >80% | 10/15 |

Data synthesized from preclinical studies.[5]

Table 2: Modulation of Immune Cell Populations in the Tumor Microenvironment

| Treatment Group | CD8α+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) | Ratio of CD8α+ T cells to Tregs |

| Vehicle | Low | High | Low |

| This compound | Increased | Decreased | Increased |

| Irradiation | Increased | Slightly Increased | Moderate |

| This compound + Irradiation | Significantly Increased | Significantly Decreased | High |

Qualitative summary based on flow cytometry data from preclinical research.[2]

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action

The following diagram illustrates the signaling pathways targeted by this compound.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines the typical workflow for evaluating the in vivo efficacy of this compound in combination with radiotherapy.

Detailed Experimental Protocols

In Vivo Syngeneic Mouse Model

-

Cell Line: CT-26 murine colorectal carcinoma cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Animal Model: Female BALB/c mice (6-8 weeks old) were used. All animal experiments were conducted in accordance with institutional guidelines.

-

Tumor Implantation: 1 x 10^6 CT-26 cells in 100 µL of phosphate-buffered saline were injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reached an average volume of 80-120 mm³, mice were randomized into treatment groups. This compound (BR101801) was administered daily by oral gavage at a dose of 50 mg/kg. Localized tumor irradiation was performed using an X-ray irradiator at a single dose of 8 Gy.

-

Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²) / 2.[5]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

-

Tumor Digestion: Excised tumors were mechanically minced and digested in a solution containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI-1640 for 30 minutes at 37°C.

-

Cell Staining: Single-cell suspensions were stained with a panel of fluorescently labeled antibodies against surface markers including CD45, CD3, CD4, CD8α, and Foxp3.

-

Intracellular Staining: For Foxp3 staining, cells were fixed and permeabilized using a commercially available Foxp3 staining buffer set according to the manufacturer's instructions.

-

Data Acquisition and Analysis: Data were acquired on a multicolor flow cytometer and analyzed using appropriate software to quantify the percentages of different immune cell populations within the CD45+ gate.

ELISpot Assay for IFN-γ Secretion

-

Cell Isolation: Splenocytes or tumor-infiltrating lymphocytes were isolated from treated mice.

-

Assay Procedure: ELISpot plates were coated with an anti-IFN-γ capture antibody. Isolated immune cells were then added to the wells and stimulated with tumor-specific antigens or mitogens. After incubation, the plates were developed with a detection antibody and a substrate to visualize the spots, each representing an IFN-γ-secreting cell.

-

Analysis: The number of spots per well was counted using an ELISpot reader to determine the frequency of antigen-specific IFN-γ-producing cells.

Transcriptional Analysis

-

RNA Isolation: RNA was extracted from sorted CD45+ TILs using a commercially available RNA isolation kit.

-

Gene Expression Profiling: Gene expression analysis was performed using a platform such as NanoString nCounter, which allows for the direct measurement of the abundance of multiple target RNA molecules. This analysis focused on genes related to immune activation, cytokine signaling, and chemokine expression.[1]

Conclusion and Future Directions

This compound demonstrates a potent ability to modulate the tumor microenvironment by reducing immunosuppressive Treg cells and enhancing the activity of cytotoxic CD8+ T cells. This immunomodulatory effect, combined with its radiosensitizing properties, makes it a compelling candidate for combination therapies in solid tumors. The preclinical data strongly support the clinical development of this compound, particularly in immunologically "cold" tumors that are resistant to conventional immunotherapies. Future research should focus on identifying predictive biomarkers for patient stratification and exploring novel combination strategies to further enhance the anti-tumor efficacy of this compound. The ongoing Phase II clinical trial in Peripheral T-cell Lymphoma will provide crucial insights into its clinical utility.

References

- 1. PI3Kδ/γ inhibitor BR101801 extrinsically potentiates effector CD8+ T cell-dependent antitumor immunity and abscopal effect after local irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3Kδ/γ inhibitor BR101801 extrinsically potentiates effector CD8+ T cell-dependent antitumor immunity and abscopal effect after local irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synergistic radiosensitizing effect of BR101801, a specific DNA-dependent protein kinase inhibitor, in various human solid cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BR101801 enhances the radiosensitivity of p53-deficient colorectal cancer cells by inducing G2/M arrest, apoptosis, and senescence in a p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-depth Technical Guide: The Immunomodulatory Effects of Bosmolisib on Regulatory T and CD8+ Lymphocytes

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bosmolisib (formerly BR101801) is a novel small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K) as well as DNA-dependent protein kinase (DNA-PK). This dual-action mechanism confers both direct anti-proliferative effects on tumor cells and a significant immunomodulatory role within the tumor microenvironment. Preclinical evidence robustly demonstrates that this compound favorably alters the immune landscape by reducing the population of immunosuppressive regulatory T cells (Tregs) while concurrently promoting the expansion and activity of anti-tumor cytotoxic CD8+ T lymphocytes. This guide provides a comprehensive technical overview of the current understanding of this compound's impact on these key immune cell populations, detailing the underlying signaling pathways, experimental methodologies, and available quantitative data.

Introduction

The therapeutic efficacy of many cancer treatments is often limited by the immunosuppressive nature of the tumor microenvironment. Regulatory T cells (Tregs), characterized by the expression of the transcription factor FoxP3, are critical mediators of this immune suppression, hindering the function of cytotoxic CD8+ T cells that are essential for tumor cell killing. The PI3K signaling pathway, particularly the δ and γ isoforms, is pivotal for the function and survival of Tregs. This compound's targeted inhibition of PI3Kδ and PI3Kγ presents a promising strategy to dismantle this immunosuppressive shield and unleash a potent anti-tumor immune response.

Mechanism of Action: PI3Kδ/γ Inhibition in T Lymphocytes

This compound exerts its immunomodulatory effects primarily through the inhibition of the PI3K/AKT/mTOR signaling cascade in T lymphocytes.

-

Impact on Regulatory T cells (Tregs): The PI3Kδ isoform is highly expressed in leukocytes and is crucial for Treg function and survival. Inhibition of PI3Kδ by this compound is believed to impair the downstream signaling necessary for Treg proliferation, differentiation, and suppressive activity. This leads to a reduction in the Treg population within the tumor microenvironment. The concurrent inhibition of PI3Kγ, which is also involved in leukocyte trafficking and function, may further contribute to the disruption of Treg-mediated immunosuppression.

-

Impact on CD8+ T cells: While PI3Kδ is also involved in the activation and proliferation of conventional T cells, including CD8+ T cells, the selective inhibition of the δ and γ isoforms appears to have a more profound negative impact on Tregs. The reduction of Treg-mediated suppression by this compound creates a more favorable environment for the expansion and effector function of cytotoxic CD8+ T lymphocytes. Preclinical studies have shown that administration of this compound leads to an increase in the number of cytotoxic T cells that can effectively target and eliminate cancer cells[1].

The dual inhibition of DNA-PK by this compound also contributes to its anti-cancer activity by preventing the repair of DNA damage in tumor cells, a mechanism that is complementary to its immunomodulatory effects[1].

Quantitative Analysis of this compound's Effect on T Lymphocyte Populations

Preclinical studies in animal models have provided initial quantitative insights into the immunomodulatory effects of this compound. A key study presented at the American Association for Cancer Research (AACR) demonstrated the following effects in animal models of blood cancer[1]:

| Immune Cell Population | Effect of this compound Administration |

| Regulatory T cells (Tregs) | Decrease |

| Myeloid-Derived Suppressor Cells (MDSCs) | Decrease |

| Cytotoxic T cells (CD8+) | Increase |

Table 1: Summary of the qualitative effects of this compound on key immune cell populations in preclinical animal models.[1]

While the precise quantitative details from these preclinical studies are not yet fully published in peer-reviewed literature, the consistent observation of a decrease in immunosuppressive cells and an increase in cytotoxic T cells underscores the potent immunomodulatory potential of this compound.

Experimental Protocols

The characterization of Treg and CD8+ T cell populations in response to this compound treatment typically involves standard immunological techniques. Below are representative protocols based on common practices in the field for murine tumor models.

Tumor Model

A commonly used preclinical model for studying immuno-oncology agents is the syngeneic CT26 colon carcinoma model in BALB/c mice. This model allows for the evaluation of therapeutic efficacy in the context of a competent immune system.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Objective: To quantify the proportions and absolute numbers of Tregs and CD8+ T cells within the tumor microenvironment following this compound treatment.

Protocol:

-

Tumor Digestion: Excise tumors from control and this compound-treated mice. Mince the tissue and digest using a cocktail of collagenase and DNase to obtain a single-cell suspension.

-

Cell Staining:

-

Surface Staining: Incubate the single-cell suspension with a cocktail of fluorescently-conjugated antibodies against surface markers. A typical panel for identifying T cell subsets includes:

-

CD45 (to identify hematopoietic cells)

-

CD3 (to identify T cells)

-

CD4 (to identify helper T cells and Tregs)

-

CD8 (to identify cytotoxic T cells)

-

CD25 (a marker for activated T cells and Tregs)

-

-

Intracellular Staining: Following surface staining, fix and permeabilize the cells. Then, stain for the intracellular transcription factor FoxP3, the definitive marker for Tregs.

-

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Gating Strategy:

-

Gate on live, single cells.

-

Gate on CD45+ hematopoietic cells.

-

From the CD45+ gate, identify T cells as CD3+.

-

Within the CD3+ gate, differentiate CD4+ and CD8+ populations.

-

Identify Tregs as CD4+CD25+FoxP3+.

-

Signaling Pathways and Experimental Workflows

PI3K Signaling Pathway in T Lymphocytes

The following diagram illustrates the central role of PI3Kδ and PI3Kγ in T cell signaling and the points of inhibition by this compound.

Experimental Workflow for Assessing Immunomodulatory Effects

The following diagram outlines a typical experimental workflow for evaluating the in vivo immunomodulatory effects of this compound.

Conclusion and Future Directions

This compound demonstrates a promising dual mechanism of action that combines direct anti-tumor effects with potent immunomodulation. The preclinical data strongly suggest that by inhibiting PI3Kδ and PI3Kγ, this compound can effectively reduce the immunosuppressive Treg population while promoting the activity of anti-tumor CD8+ T cells. This shift in the immune balance within the tumor microenvironment holds significant therapeutic potential.

Future research should focus on obtaining more detailed quantitative data from ongoing and planned clinical trials, including the Phase I trial in patients with advanced hematologic malignancies (NCT04018248) and the planned Phase II trial for Peripheral T-Cell Lymphoma (NCT07180771). A deeper understanding of the dose-dependent effects of this compound on different immune cell subsets and the identification of predictive biomarkers for patient response will be crucial for its successful clinical development. Furthermore, exploring synergistic combinations of this compound with other immunotherapies, such as checkpoint inhibitors, could unlock even greater anti-tumor efficacy.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Bosmolisib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bosmolisib (also known as BR-101801) is an orally bioavailable small molecule inhibitor with potential antineoplastic and immunomodulating activities.[1][2] It is a first-in-class dual inhibitor targeting Phosphoinositide 3-Kinase (PI3K) delta (δ) and gamma (γ) isoforms, as well as the DNA-dependent protein kinase (DNA-PK).[1][3][4][5] The PI3K pathway is frequently upregulated in various cancers, playing a critical role in cell proliferation, growth, and survival.[1][2] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks (DSBs).[1][2] By inhibiting these targets, this compound has demonstrated potential in preclinical and clinical settings for hematological malignancies and solid tumors.[3][4]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism:

-

Inhibition of the PI3K Signaling Pathway: this compound specifically targets the δ and γ isoforms of PI3K.[3][4][5] Inhibition of PI3K prevents the downstream signaling cascade involving Akt and mTOR, which can lead to decreased cancer cell growth, proliferation, and survival.[1][2][6] This is particularly relevant in tumors with an overactive PI3K pathway.[1][2]

-

Interference with DNA Damage Repair: By inhibiting DNA-PK, this compound blocks the primary pathway for repairing DNA double-strand breaks.[1][2] This impairment of DNA repair can induce apoptosis in cancer cells and enhance their sensitivity to DNA-damaging agents like chemotherapy and radiation.[1][4]

This dual activity makes this compound a promising agent for both monotherapy and combination therapies.

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize representative data from key in vitro experiments used to characterize this compound. Values are illustrative and will vary based on specific experimental conditions and cell lines used.

Table 1: In Vitro Kinase Inhibition

| Target | Assay Format | IC₅₀ (nM) |

| PI3Kδ | ADP-Glo™ Assay | XX.X |

| PI3Kγ | LanthaScreen® | XX.X |

| DNA-PK | ADP-Glo™ Assay | XX.X |

| PI3Kα | ADP-Glo™ Assay | >XXXX |

| PI3Kβ | ADP-Glo™ Assay | >XXXX |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Assay Format | GI₅₀ (nM) |

| DHL4 | Diffuse Large B-cell Lymphoma | CellTiter-Glo® | XX.X |

| U2932 | Diffuse Large B-cell Lymphoma | CellTiter-Glo® | XX.X |

| CT-26 | Colorectal Cancer | MTT Assay | XXX.X |

| PC3 | Prostate Cancer | RealTime-Glo™ | XXX.X |

Experimental Workflow

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol outlines a general method to determine the IC₅₀ of this compound against its target kinases.

Objective: To quantify the inhibitory activity of this compound on PI3Kδ, PI3Kγ, and DNA-PK.

Materials:

-

Recombinant human kinases (PI3Kδ, PI3Kγ, DNA-PK)

-

Kinase-specific substrate (e.g., S6Ktide for PIM kinases, adaptable for PI3K)[7]

-

ADP-Glo™ Kinase Assay Kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent)[8][9]

-

This compound, serially diluted in DMSO

-

ATP

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)[8][9]

-

White, opaque 384-well plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. Further dilute these concentrations in kinase buffer.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]

-

ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]

-

ADP to ATP Conversion (Step 2): Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[8]

-

Data Acquisition: Record the luminescence using a plate reader.

-

Data Analysis: Subtract the "no enzyme" blank values from all readings. Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Materials:

-

Cancer cell lines (e.g., DHL4, U2932)

-

Appropriate cell culture medium and supplements

-

This compound, serially diluted

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-